molecular formula C10H14N2O4S B14833064 N-(3-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14833064
M. Wt: 258.30 g/mol
InChI Key: NBVGQIXTEHWNBT-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

N-(3-cyclopropyloxy-5-methoxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O4S/c1-15-8-5-9(16-7-3-4-7)10(11-6-8)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

NBVGQIXTEHWNBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common synthetic route includes the reaction of 3-cyclopropoxy-5-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent quality and yield.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature .

Scientific Research Applications

N-(3-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. This inhibition can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-(3-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

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